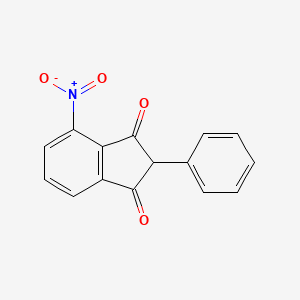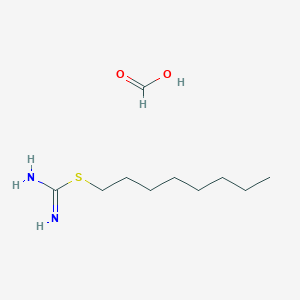
Formic acid;octyl carbamimidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formic acid;octyl carbamimidothioate is a compound that combines the properties of formic acid and octyl carbamimidothioateIt is a colorless, fuming liquid with a pungent odor and is naturally found in the venom of ants Octyl carbamimidothioate is a derivative of carbamimidothioic acid, which contains an octyl group
Métodos De Preparación
The synthesis of formic acid;octyl carbamimidothioate involves several steps. One common method is the reaction of formic acid with octyl isothiocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve the use of continuous flow reactors to optimize yield and efficiency .
Análisis De Reacciones Químicas
Formic acid;octyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to produce carbon dioxide and water. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into simpler molecules such as methanol and octylamine. Reducing agents like lithium aluminum hydride are often used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the octyl group is replaced by other functional groups.
Aplicaciones Científicas De Investigación
Formic acid;octyl carbamimidothioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamimidothioate derivatives.
Biology: The compound is studied for its potential antimicrobial properties and its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and inflammatory conditions.
Mecanismo De Acción
The mechanism of action of formic acid;octyl carbamimidothioate involves its interaction with cellular components. The compound can disrupt cell membranes and inhibit enzyme activity, leading to cell death. It targets specific molecular pathways involved in cell metabolism and replication, making it effective against certain pathogens .
Comparación Con Compuestos Similares
Formic acid;octyl carbamimidothioate can be compared with other similar compounds such as:
Formic acid: The simplest carboxylic acid with a wide range of applications in chemical synthesis and industry.
Octyl isothiocyanate: A compound used in organic synthesis and as a precursor for various derivatives.
Carbamimidothioic acid derivatives: Compounds with similar structures and properties, used in the synthesis of pharmaceuticals and agrochemicals
This compound stands out due to its unique combination of properties from both formic acid and octyl carbamimidothioate, making it a versatile compound with diverse applications.
Propiedades
Número CAS |
6326-50-7 |
|---|---|
Fórmula molecular |
C10H22N2O2S |
Peso molecular |
234.36 g/mol |
Nombre IUPAC |
formic acid;octyl carbamimidothioate |
InChI |
InChI=1S/C9H20N2S.CH2O2/c1-2-3-4-5-6-7-8-12-9(10)11;2-1-3/h2-8H2,1H3,(H3,10,11);1H,(H,2,3) |
Clave InChI |
XEWRSUTUONZVIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC(=N)N.C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[[(Z)-3-methylbutylideneamino]sulfamoyl]phenyl]acetamide](/img/structure/B14743714.png)
![Benzoic acid, 4-[2-[4-(2-benzoxazolyl)phenyl]ethenyl]-](/img/structure/B14743720.png)
![1,3-Bis[(7-chloroquinolin-4-yl)amino]propan-2-ol](/img/structure/B14743725.png)
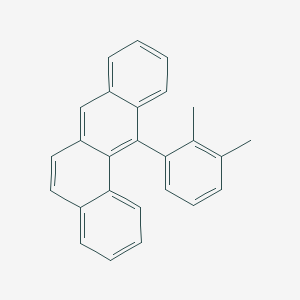
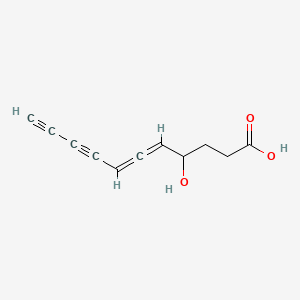
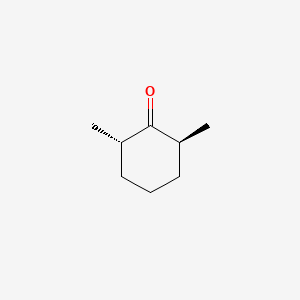

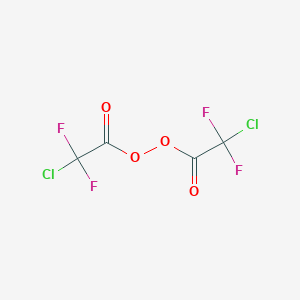
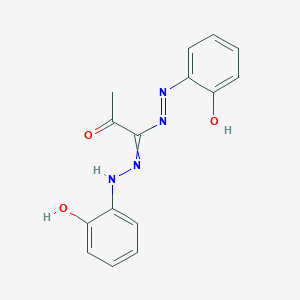
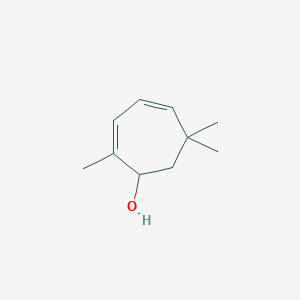
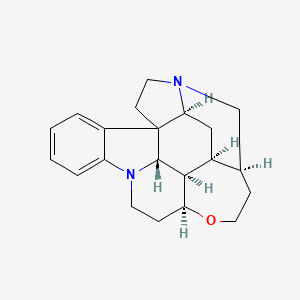
![1-[3-(2,5-Dichlorophenyl)sulfanylpropyl]piperazine](/img/structure/B14743776.png)
![7,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14743790.png)
